[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Description
The compound [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- (referred to as dptp in literature) is a disubstituted triazolopyrimidine derivative with phenyl groups at positions 5 and 7 of the fused heterocyclic core. Its synthesis typically involves bromination of the parent triazolopyrimidine followed by nucleophilic substitution with Grignard reagents . This compound has garnered attention for its role in forming stable platinum(II) complexes with antiproliferative activity against cancer cells and its ability to participate in non-covalent interactions (e.g., π-π stacking and hydrogen bonding) that mimic DNA base-pairing, enhancing its relevance in bioinorganic chemistry .
Properties
IUPAC Name |
5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNSVRCQQGYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415305 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118757-35-0 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIPHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalyst Design and Mechanism
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Core-Shell Architecture : A silica-coated CuFe₂O₄ magnetite core ensures magnetic recovery and reuse (up to 5 cycles with <5% activity loss).
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Zinc(II) Active Sites : The Schiff base ligand coordinates Zn²⁺ in a tetrahedral geometry, which shifts to square planar during catalysis, polarizing carbonyl groups and accelerating cyclization.
Reaction Optimization
A representative synthesis combines:
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3-Amino-1,2,4-triazole (1.0 mmol)
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Benzaldehyde derivatives (1.0 mmol)
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Acetoacetanilide (1.0 mmol)
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Catalyst (0.003 g, 1 mol%)
Key outcomes include:
| Aldehyde Substituent | Yield (%) | Reaction Time (min) |
|---|---|---|
| 4-NO₂ | 92 | 20 |
| 4-OCH₃ | 88 | 25 |
| 3-Cl | 85 | 30 |
| 2,4-(OCH₃)₂ | 78 | 35 |
Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, reducing activation energy and reaction time.
Solvent-Free Mechanochemical Approaches
Emerging techniques utilize ball milling to bypass solvents, aligning with green chemistry principles. In one variant:
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Equimolar reactants are milled with K₂CO₃ (20 Hz, 1 hour).
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Yields reach 70–82%, though scalability remains challenging due to equipment constraints.
Comparative Analysis of Methodologies
| Parameter | One-Step Synthesis | Nanocatalytic Method | Mechanochemical |
|---|---|---|---|
| Yield (%) | 65–78 | 78–96 | 70–82 |
| Reaction Time | 4–6 hours | 20–35 minutes | 1 hour |
| Catalyst Recyclability | None | 5 cycles | None |
| Solvent Use | Ethanol/Methanol | Solvent-free | Solvent-free |
| Energy Efficiency | Moderate | High | High |
The nanocatalytic method outperforms others in yield and sustainability, though it requires specialized catalyst synthesis .
Chemical Reactions Analysis
Reaction Conditions
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| CuFe₂O₄@SiO₂/Zn-Schiff base | 60 | 25 | 85–92 | |
| Maltose | 80 | 30–45 | 84–94 | |
| Solvent-free ZnCl₂ | 100 | 20 | 89 |
Key Steps :
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Knoevenagel condensation between aldehyde and acetoacetanilide forms an α,β-unsaturated intermediate.
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Michael addition of 3-amino-1,2,4-triazole followed by cyclodehydration yields the triazolopyrimidine core .
Functionalization at C-2 and C-6 Positions
The C-2 position is reactive toward nucleophilic substitution, enabling further derivatization:
Acylation Reactions
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Substrate : 5,7-Diphenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride.
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Reagents : Amines, alcohols, or thiols.
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Products : Amides, esters, or thioesters with retained diphenyl substitution .
Example :
Yields: 70–88% under mild conditions (25°C, DCM) .
Electrophilic Aromatic Substitution
The phenyl rings at C-5 and C-7 undergo halogenation and nitration:
Halogenation
| Reagent | Position | Product | Yield (%) |
|---|---|---|---|
| Cl₂/FeCl₃ | para | 5-(4-Cl-phenyl)-7-phenyl derivative | 82 |
| Br₂/AcOH | meta | 7-(3-Br-phenyl)-5-phenyl derivative | 78 |
Limitation : Steric hindrance from diphenyl groups reduces reactivity at ortho positions .
Ring-Opening and Rearrangement
Under strong acidic conditions (H₂SO₄, 100°C), the triazole ring undergoes cleavage to form pyrimidine-2-carboxamides.
Biological Activity-Driven Modifications
Derivatives of 5,7-diphenyl- triazolo[1,5-a]pyrimidine show enhanced bioactivity when:
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C-6 : Functionalized with carboxamide groups (antiviral activity vs. influenza A) .
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C-2 : Modified with catechol moieties (HIV RNase H inhibition) .
Mechanistic Insights
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Catalytic Role of Schiff Base Complexes : Zinc(II) centers activate aldehydes via Lewis acid interactions, accelerating Knoevenagel condensation .
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Solvent-Free Efficiency : Reduced reaction times (20–30 min) and improved yields (up to 94%) are attributed to minimized side reactions .
Stability and Reactivity Trends
Scientific Research Applications
Structural Characteristics
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is characterized by a fused triazole and pyrimidine ring system. The presence of phenyl substituents at the 5 and 7 positions enhances its pharmacological properties. The compound's molecular formula is C15H14N4, and it exhibits a molecular weight of 254.30 g/mol.
In a study conducted by Khaligh et al., the authors reported a synthesis method involving the condensation of various substituted benzaldehydes with ethyl cyanoacetate and 3-amino-1,2,4-triazole under optimized conditions. The reaction was carried out in a water-ethanol mixture at reflux temperatures to enhance solubility and reactivity .
Antiviral Activity
One of the most significant applications of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is their antiviral activity. Research has demonstrated that these compounds can inhibit HIV-1 replication by targeting specific viral enzymes such as reverse transcriptase and RNase H. For example, derivatives with IC50 values in the micromolar range have been identified as effective inhibitors of RNase H activity .
Anti-inflammatory Properties
Additionally, several studies have explored the anti-inflammatory potential of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. In vitro assays have confirmed their ability to reduce inflammation markers in various models .
Anticancer Activity
The anticancer properties of these compounds are also noteworthy. Research indicates that [1,2,4]triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells through multiple mechanisms. For instance, modifications to the triazole ring have been associated with enhanced cytotoxicity against various cancer cell lines .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : Bulky substituents like tert-butyl (dbtp) enhance steric hindrance, influencing metal coordination geometry, whereas phenyl groups (dptp) promote π-π interactions critical for DNA-mimetic behavior .
- Synthetic Flexibility : Chloro derivatives (e.g., 5,7-dichloro) serve as intermediates for further functionalization via cross-coupling reactions, unlike alkyl or aryl derivatives .
Physicochemical Properties
| Property | dptp (5,7-Diphenyl) | dmtp (5,7-Dimethyl) | 5,7-Dichloro |
|---|---|---|---|
| Molecular Weight | 318.37 g/mol (Predicted) | 178.20 g/mol | 189.00 g/mol |
| Density | 1.25 g/cm³ (Predicted) | Not reported | Not reported |
| pKa | ~6.80 (Predicted) | Not reported | Not reported |
| Solubility | Low (due to aromaticity) | Moderate (polar substituents) | Low (hydrophobic Cl) |
Key Observations :
- Aromaticity Impact : The diphenyl substituents in dptp reduce solubility in polar solvents but enhance stability in hydrophobic environments, such as lipid membranes or protein-binding pockets .
- Chloro Derivatives : The 5,7-dichloro variant exhibits higher reactivity due to electron-withdrawing Cl groups, making it suitable for nucleophilic substitution .
Key Observations :
- Antiproliferative Activity : dptp-based platinum complexes show comparable efficacy to cisplatin but with improved DNA-binding specificity due to aromatic interactions .
- Agrochemical Utility : Methyl-substituted derivatives (dmtp) exhibit herbicidal activity, highlighting the role of substituents in target specificity .
Metal Coordination and Stability
Triazolopyrimidines act as ligands in metal complexes, with stability influenced by substituents:
- dptp : Forms stable Pt(II) and Sn(IV) complexes via N3 coordination; π-π interactions between phenyl groups and DNA bases enhance bioactivity .
- dbtp : Bulky tert-butyl groups increase steric hindrance, stabilizing square-planar Pt(II) geometries but reducing DNA intercalation efficiency compared to dptp .
- 5,7-Dichloro: Limited direct metal coordination data, but Cl groups enable covalent bonding in hybrid materials .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidine, particularly in its 1,7-dihydro-5,7-diphenyl form, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Recent studies have reported various synthetic routes for producing [1,2,4]triazolo[1,5-a]pyrimidine derivatives. One notable method involves the use of ionic liquids and porous organic polymers as catalysts. This approach enhances yields and minimizes environmental impact compared to traditional methods . The synthesis often includes the condensation of substituted benzaldehydes with 3-amino-1,2,4-triazole and ethyl cyanoacetate under optimized conditions.
Biological Activity Overview
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is extensive and includes:
- Anticancer Activity : Compounds such as 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 3.91 μM against MCF-7 breast cancer cells and 0.53 μM against HCT-116 colon cancer cells .
- Antiviral Properties : Research has identified certain derivatives as effective inhibitors of influenza virus replication by targeting the PA-PB1 interaction critical for viral assembly .
- Antibacterial Effects : Some compounds within this class have shown promising antibacterial activity against a range of pathogenic bacteria .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of Signaling Pathways : Certain derivatives have been found to inhibit the ERK signaling pathway by decreasing phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Tubulin Polymerization Inhibition : Some triazolo-pyrimidines act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division .
Case Studies
Several case studies highlight the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A study evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative effects on MGC-803 gastric cancer cells. The most active compound induced apoptosis and G2/M phase arrest while regulating apoptosis-related proteins .
- Antiviral Evaluation : Another investigation focused on the antiviral potential against influenza virus strains. Compounds were tested for their ability to inhibit viral replication at non-toxic concentrations. The results indicated that specific structural modifications significantly enhanced antiviral activity .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | IC50 Value (μM) | Target/Mechanism |
|---|---|---|---|
| 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Anticancer | 3.91 | MCF-7 Cells (Tubulin Inhibition) |
| Compound H12 | Anticancer | Not specified | ERK Signaling Pathway |
| Triazolo Derivative | Antiviral | Not specified | Influenza Virus Replication |
| Various Derivatives | Antibacterial | Not specified | Pathogenic Bacteria |
Q & A
Q. What are the most efficient synthetic protocols for preparing 1,2,4-triazolo[1,5-a]pyrimidine derivatives?
A scalable method involves a one-pot three-component reaction using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. This protocol avoids transition metals and achieves high yields (~85–92%) under mild conditions (50–60°C, 3–5 hours). Key steps include cyclocondensation of aldehydes, amines, and pyrimidine precursors, with TMDP facilitating both nucleophilic attack and dehydration . Alternative approaches employ Grignard reagents for regioselective C–H functionalization at C-5 and C-7 positions of the triazolopyrimidine core .
Q. How are triazolopyrimidine derivatives characterized structurally?
Single-crystal X-ray diffraction (SXRD) is the gold standard for determining bond lengths, angles, and supramolecular interactions. For example, N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidin-2-amine was resolved using SHELXL-2018/3 (space group P-1), revealing intermolecular hydrogen bonds stabilizing the lattice . For rapid screening, H/C NMR and high-resolution mass spectrometry (HRMS) are used to confirm substituent regiochemistry and purity .
Q. What are common applications of triazolopyrimidines in medicinal chemistry?
These scaffolds are explored as bioactive agents due to their π-deficient heterocyclic core. For instance, 5,7-dimethyl-2-phenyl derivatives exhibit herbicidal activity (IC = 12–18 μM against Echinochloa crusgalli) via inhibition of acetolactate synthase . Copper(II) complexes of triazolopyrimidines show leishmanicidal activity (IC = 0.8–2.1 μM) by disrupting parasite redox balance .
Advanced Research Questions
Q. How can computational methods predict the energetic properties of triazolopyrimidine derivatives?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates heats of formation (HOF), crucial for evaluating detonation velocity () and pressure (). For nitro-substituted derivatives (e.g., 2-nitro-5,7-bis(trifluoromethyl-triazolopyrimidine), HOF values range from 180–220 kJ/mol, correlating with experimental detonation performance (e.g., ≈ 8.2 km/s) . Contradictions between computed and experimental HOFs often arise from crystal packing effects, requiring SXRD validation .
Q. What strategies optimize photophysical properties in push-pull triazolopyrimidine systems?
Substituents at C-5 and C-7 positions modulate charge-transfer transitions. For example, 2-phenyl-5-(4-fluorophenyl)-7-(4-nitrophenyl) derivatives exhibit strong intramolecular charge transfer (ICT), with absorption maxima at 380–420 nm and fluorescence quantum yields () of 0.15–0.25. Electron-withdrawing groups (e.g., NO) at C-7 enhance Stokes shifts (Δλ ≈ 100 nm) .
Q. How do steric effects influence metal coordination in triazolopyrimidine complexes?
Bulky substituents (e.g., isobutyl at C-7) hinder coordination geometries. In copper(II) bromide complexes with 7-isobutyl-5-methyl-triazolopyrimidine, steric strain reduces ligand field strength, resulting in distorted square-planar geometries and altered magnetic moments ( = 1.7–1.9 BM) . Comparative studies with less hindered ligands (e.g., 5,7-diethyl derivatives) show improved stability constants ( ≈ 10–10) .
Q. What methodologies resolve contradictions in structure-activity relationships (SAR) for cannabinoid receptor ligands?
For CB2-targeted triazolopyrimidines (e.g., N-cycloheptyl-4,7-dihydro-7-oxo derivatives), molecular docking (Glide SP mode) identifies critical hydrophobic interactions with residues Val113 and Trp194. Discrepancies between in vitro binding (K = 12 nM) and in vivo efficacy often arise from metabolic instability, addressed via prodrug strategies (e.g., carboxamide masking) .
Q. How are catalytic mechanisms elucidated in triazolopyrimidine synthesis?
In TMDP-catalyzed reactions, kinetic studies (monitored by H NMR) reveal a two-step mechanism: (i) TMDP activates aldehydes via iminium ion formation, accelerating nucleophilic attack, and (ii) facilitates dehydration through hydrogen-bonding interactions. Isotopic labeling (DO) confirms proton transfer from the solvent in the rate-determining step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
